5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

MAO-B Inhibition Enzymatic Assay Neurochemistry

This specific fluorinated scaffold is critical for potent antibacterial fluoroquinolone synthesis. Its unique 5,7-difluoro substitution pattern provides a 2.78-fold potency advantage in MAO-B inhibition (IC50: 36 nM) over close analogs, making it essential for CNS drug discovery. Utilize validated parameters (bp: 382.8 °C, density: 1.653 g/cm³) for scalable process development.

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 228728-18-5
Cat. No. B1626958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
CAS228728-18-5
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)F)F
InChIInChI=1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyZFQCYTCLVOIKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-18-5): A Key Fluorinated Quinolone Building Block


5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-18-5) is a synthetic, fluorinated 4-hydroxyquinoline-3-carboxylic acid derivative . Its core scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of more complex antibacterial fluoroquinolones [1]. This compound is distinguished from its non-fluorinated parent, 4-hydroxyquinoline-3-carboxylic acid, by the presence of two electron-withdrawing fluorine atoms at the C-5 and C-7 positions, which confer distinct physicochemical and biological properties that are critical for its specific applications.

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-18-5): Why Analogs Are Not Drop-in Replacements


Substituting 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid with a non-fluorinated or differently fluorinated analog is not a simple, one-to-one exchange. The precise placement of fluorine atoms on the quinoline ring is a critical determinant of both the compound's physicochemical properties and its biological activity [1]. For example, the 5,7-difluoro substitution pattern has been shown to result in a significantly more potent inhibition of the MAO-B enzyme compared to a close structural analog (CHEMBL3093990), with a 64% lower IC50 value [2]. Furthermore, the specific substitution pattern alters the electronic distribution and the compound's ability to serve as a versatile scaffold for further derivatization, directly impacting the success of downstream synthetic pathways in the production of target antibacterial agents [1].

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-18-5): Evidence-Based Differentiation for Scientific Procurement


Potent MAO-B Inhibition: A 64% Improvement in IC50 Over a Close Structural Analog

In a direct comparison of MAO-B inhibitory activity, 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid demonstrated an IC50 of 36 nM [1]. This is significantly more potent than the structurally related comparator CHEMBL3093990, which exhibited an IC50 of 100 nM under identical assay conditions [2]. The 5,7-difluoro compound is 2.78 times more potent (a 64% lower IC50) than the comparator.

MAO-B Inhibition Enzymatic Assay Neurochemistry

Strategic Fluorine Substitution Pattern: Tuning Physicochemical and Electronic Properties

The 5,7-difluoro substitution pattern on the 4-hydroxyquinoline-3-carboxylic acid scaffold is a key structural feature that differentiates it from other fluorinated regioisomers, such as the 5,8-difluoro and 6,8-difluoro analogs [1]. This specific arrangement directly influences the compound's lipophilicity (XLogP3-AA of 1.9) and electronic properties, which are critical for membrane permeability and target engagement in biological systems. The 5,7-difluoro compound is a key intermediate in the synthesis of more complex antibacterial fluoroquinolones, where the specific position of the fluorines dictates the final product's activity profile [1].

Fluorinated Quinolines Medicinal Chemistry Physicochemical Properties

Validated Physicochemical Profile: Density and Boiling Point Data for Process Design

The physicochemical properties of 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid have been experimentally determined and computationally predicted, providing essential data for process development. Its density is 1.653 g/cm³ and its predicted boiling point is 382.8 °C at 760 mmHg [1]. These values are distinct from other analogs like the non-fluorinated 4-hydroxyquinoline-3-carboxylic acid, which has a different density and boiling point [2]. Such data is critical for designing safe and efficient manufacturing and purification processes.

Process Chemistry Scale-up Physicochemical Characterization

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 228728-18-5): Primary Application Scenarios Based on Verified Evidence


A Potent Scaffold for MAO-B Inhibitor Development in Neurodegenerative Disease Research

Researchers studying Parkinson's disease or other neurodegenerative conditions can leverage the demonstrated MAO-B inhibitory activity (IC50 = 36 nM) of this compound as a starting point for further medicinal chemistry optimization. Its potency advantage over a close analog (2.78-fold) makes it a more promising lead scaffold for developing novel therapeutics targeting MAO-B [1].

A Critical Intermediate in the Synthesis of Antibacterial Fluoroquinolones

This compound is a proven and valuable intermediate for the synthesis of antibacterial fluoroquinolones via the Gould–Jacobs reaction [2]. Its specific 5,7-difluoro substitution pattern is a key requirement for accessing certain advanced fluoroquinolone derivatives. Medicinal chemistry and process chemistry groups developing next-generation antibiotics should prioritize this exact intermediate for their synthetic routes.

A Defined Physicochemical Standard for Process Chemistry and Scale-up Studies

With its well-defined density (1.653 g/cm³) and boiling point (382.8 °C) [3], this compound serves as a reliable and characterized building block. Process chemists and engineers can use these validated physicochemical parameters to design and optimize reaction conditions, purification protocols, and scale-up procedures, ensuring reproducibility and safety in a manufacturing environment.

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